molecular formula CH4NO3Si B14471875 CID 78063810

CID 78063810

Katalognummer: B14471875
Molekulargewicht: 106.13 g/mol
InChI-Schlüssel: LMJJYRHQMRSNAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78063810” is a chemical entity registered in the PubChem database

Vorbereitungsmethoden

The synthetic routes and reaction conditions for the preparation of CID 78063810 involve several steps. The preparation methods typically include:

    Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds that serve as building blocks for the final product.

    Reaction Conditions: The reaction conditions often include specific temperatures, pressures, and catalysts to facilitate the desired chemical reactions.

    Purification: The final step involves the purification of the compound to achieve the desired purity and yield.

Analyse Chemischer Reaktionen

CID 78063810 undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: Reduction reactions involve the gain of electrons, leading to a decrease in the oxidation state of the compound.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another group.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions vary depending on the specific reaction being carried out.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

CID 78063810 has a wide range of scientific research applications, including:

    Chemistry: The compound is used in various chemical reactions and processes as a reagent or intermediate.

    Biology: In biological research, this compound is used to study its effects on biological systems and pathways.

    Industry: In industrial applications, this compound is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of CID 78063810 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological system and the context in which the compound is used.

Eigenschaften

Molekularformel

CH4NO3Si

Molekulargewicht

106.13 g/mol

InChI

InChI=1S/CH3NO2.HOSi/c2-1(3)4;1-2/h2H2,(H,3,4);1H

InChI-Schlüssel

LMJJYRHQMRSNAD-UHFFFAOYSA-N

Kanonische SMILES

C(=O)(N)O.O[Si]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.